molecular formula C18H25NO2S B2595723 N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}cyclopentanecarboxamide CAS No. 1797173-42-2

N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}cyclopentanecarboxamide

Cat. No.: B2595723
CAS No.: 1797173-42-2
M. Wt: 319.46
InChI Key: YIGRMCYKMXZSCL-UHFFFAOYSA-N
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Description

N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}cyclopentanecarboxamide is a complex organic compound that features a cyclopentanecarboxamide core with a phenylsulfanyl-substituted oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}cyclopentanecarboxamide typically involves multiple steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a phenylthiol and a suitable leaving group on the oxane ring.

    Attachment of the Cyclopentanecarboxamide Core: The final step involves the coupling of the oxane derivative with cyclopentanecarboxylic acid or its derivatives under amide bond-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxane ring can be reduced to form the corresponding tetrahydrofuran derivative.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted oxane derivatives.

Properties

IUPAC Name

N-[(4-phenylsulfanyloxan-4-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2S/c20-17(15-6-4-5-7-15)19-14-18(10-12-21-13-11-18)22-16-8-2-1-3-9-16/h1-3,8-9,15H,4-7,10-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGRMCYKMXZSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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